![molecular formula C15H14FN3O3S B5912817 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine](/img/structure/B5912817.png)
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its ability to modulate certain biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine involves the modulation of certain biochemical and physiological processes in the body. This compound acts as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects in the body. Some of these effects include:
1. Modulation of neurotransmitter levels: This compound modulates the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood, anxiety, and pain perception.
2. Reduction in anxiety-like behaviors: Studies have shown that this compound has anxiolytic effects by reducing anxiety-like behaviors in animal models.
3. Antidepressant effects: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have antidepressant effects by modulating the levels of certain neurotransmitters in the brain.
4. Antipsychotic effects: This compound has also been studied for its potential antipsychotic effects by modulating dopamine and serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has high potency, which makes it an attractive candidate for therapeutic applications.
2. Selective activity: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has selective activity, which means that it can target specific neurotransmitter systems in the body.
3. Low toxicity: This compound has low toxicity, which makes it a safe candidate for therapeutic applications.
Some of the limitations include:
1. Limited research: There is limited research on the therapeutic applications of this compound, which makes it difficult to fully understand its potential.
2. Cost: The synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine can be expensive, which makes it difficult to scale up for commercial use.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine. Some of these directions include:
1. Further studies on its therapeutic applications: More research is needed to fully understand the potential therapeutic applications of this compound in various diseases and conditions.
2. Development of new derivatives: The development of new derivatives of 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine could lead to compounds with improved potency and selectivity.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
4. Identification of new targets: The identification of new targets for this compound could lead to the development of novel therapeutics for various diseases and conditions.
Conclusion:
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate certain biochemical and physiological processes in the body, and has shown promise as an antidepressant, antipsychotic, anxiolytic, and analgesic. Further research is needed to fully understand the potential of this compound, and to develop new derivatives with improved potency and selectivity.
Synthesemethoden
The synthesis method for 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 2-fluoro-4-nitroaniline with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential therapeutic applications in various diseases and conditions. Some of the scientific research applications include:
1. Antidepressant: Studies have shown that 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has antidepressant effects by modulating the levels of certain neurotransmitters in the brain.
2. Antipsychotic: This compound has also been studied for its potential antipsychotic effects by modulating dopamine and serotonin levels in the brain.
3. Anxiolytic: 1-(2-fluoro-4-nitrophenyl)-4-(2-thienylcarbonyl)piperazine has been shown to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
4. Pain relief: This compound has also been studied for its potential analgesic effects by modulating the levels of certain neurotransmitters involved in pain perception.
Eigenschaften
IUPAC Name |
[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOJZFXYSSOYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649050 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methanone, [4-(2-fluoro-4-nitrophenyl)-1-piperazinyl](2-thienyl)- |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.